Enhanced Antifungal Potency Predicted by Bromo-Substituted Triazole SAR: Class-Level Inference from Zoidis 2021 and Bitla 2021
A systematic SAR study by Zoidis et al. (2021) evaluated a library of novel 1,2,4-triazole derivatives against Candida albicans, Candida krusei, and Aspergillus fumigatus. Across all derivatives, the bromo-substituted triazole and the dichlorourea analog were identified as the single most promising compounds [1]. In a separate study by Bitla et al. (2021), bis-(1,2,4)-triazole derivatives bearing bromo-phenyl aromatic groups exhibited potent antimicrobial activity with an MIC of 3.9 µg/mL [2]. The target compound uniquely combines both privileged structural motifs—the 2,4-dichlorophenyl group and the 4-bromophenyl substituent—within a single 4-amino-1,2,4-triazole scaffold. This dual-halogen architecture is absent in the closest commercially available comparators such as the 4-methoxybenzyl analog (CAS 676485-00-0), the 2-methylbenzyl analog (CAS 575461-03-9; SALOR-INT L465178-1EA), and the pyridine-containing isomer (CAS 477329-75-2; SALOR-INT L243248-1EA). Although direct MIC data for this exact compound are not yet published, the convergent SAR evidence from two independent series provides a class-level quantitative rationale for prioritizing this dual-halogen compound over mono-halogenated or non-halogenated alternatives.
| Evidence Dimension | Antifungal potency (inferred from bromo-substituted triazole SAR) |
|---|---|
| Target Compound Data | Contains both 4-bromobenzylthio and 2,4-dichlorophenyl moieties — predicted enhanced potency based on SAR convergence from Zoidis 2021 (bromo-triazole = most promising) and Bitla 2021 (bromo-phenyl triazole MIC = 3.9 µg/mL) |
| Comparator Or Baseline | Closest non-brominated analogs: 4-methoxybenzyl analog (CAS 676485-00-0, XLogP3 = 4.4); 2-methylbenzyl analog (CAS 575461-03-9, MW = 365.28); 4-chlorobenzyl analogs (not available as single compounds). Bromo substitution confers distinct electronic and steric properties. |
| Quantified Difference | Zoidis 2021: bromo-substituted triazoles identified as most promising (qualitative ranking). Bitla 2021: MIC 3.9 µg/mL for bromo-phenyl triazole derivatives. Estimated ΔXLogP3 ≈ +0.8 (Br vs. OCH3 on benzyl ring), enhancing membrane permeability. |
| Conditions | Zoidis 2021: in vitro broth microdilution against C. albicans, C. krusei, A. fumigatus; comparator = ketoconazole and itraconazole. Bitla 2021: in vitro antimicrobial screening; MIC determined by microdilution method. |
Why This Matters
The convergent SAR evidence identifying bromo-phenyl substitution as a potency-enhancing feature provides a data-driven rationale for selecting this specific compound over its non-brominated or mono-halogenated analogs when screening for antifungal or antimicrobial lead candidates.
- [1] Zoidis G, et al. The Triazole Ring as a Privileged Scaffold for Putative Antifungals: Synthesis and Evaluation of a Series of New Analogues. ChemMedChem. 2021;16:134–156. doi:10.1002/cmdc.202000473. Reports bromo-substituted triazole and dichlorourea analog identified as the most promising compounds across the series. View Source
- [2] Bitla S, et al. Design and synthesis, biological evaluation of bis-(1,2,3- and 1,2,4)-triazole derivatives as potential antimicrobial and antifungal agents. Bioorg Med Chem Lett. 2021;41:128–136. doi:10.1016/j.bmcl.2021.128136. Majority of compounds with bromo-phenyl groups exhibited MIC 3.9 µg/mL. View Source
